molecular formula C8H5Cl2N3O2 B2878117 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638760-75-4

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2878117
CAS No.: 1638760-75-4
M. Wt: 246.05
InChI Key: FICZFQMKBMQCQT-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1638760-75-4) is a heterocyclic compound with a fused pyrrolopyrimidine scaffold. Its molecular formula is C₈H₅Cl₂N₃O₂, and it has a molecular weight of 246.05 g/mol . The structure features two chlorine substituents at positions 2 and 4 of the pyrimidine ring and a methyl ester group at position 3. This compound is commercially available in ≥95% purity and is used as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nucleoside analogs .

Properties

IUPAC Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZFQMKBMQCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

    Chlorination: The diol is then chlorinated using phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.

    Esterification: The chlorinated intermediate is esterified with methanol in the presence of a suitable catalyst to form the methyl ester.

The reaction conditions often involve heating the reaction mixture to facilitate the chlorination and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrrolopyrimidines, carboxylic acids, and various derivatives depending on the specific nucleophile or reagent used.

Scientific Research Applications

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Key Differences : Lacks the methyl carboxylate group at position 4.
  • Reactivity : The absence of the ester group reduces its utility in coupling reactions (e.g., amidation or hydrolysis). However, the dichloro substituents make it highly reactive toward nucleophilic aromatic substitution (SNAr), similar to the methyl ester derivative .
  • Applications : Primarily used as a precursor for functionalized pyrrolopyrimidines in drug discovery .

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (CAS: 1638768-02-1)

  • Molecular Formula : C₇H₃Cl₂N₃O₂
  • Molecular Weight : 232.02 g/mol .
  • Key Differences : Replaces the methyl ester with a carboxylic acid group.
  • However, this may limit membrane permeability in biological systems.
  • Applications : Used in conjugation reactions (e.g., peptide coupling) to generate prodrugs or bioconjugates .

Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)

  • Molecular Formula : C₈H₉ClN₂O₂S
  • Purity : ≥90% .
  • Key Differences : Features a methylthio group at position 2 and a single chlorine at position 4. The ethyl ester group increases steric bulk compared to the methyl ester in the target compound.
  • Reactivity : The methylthio group can act as a leaving group in substitution reactions, offering divergent reactivity pathways.
  • Applications : Serves as a versatile building block for antimetabolites and antiviral agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Primary Applications
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 1638760-75-4 C₈H₅Cl₂N₃O₂ 246.05 2,4-dichloro; methyl ester ≥95% Kinase inhibitor synthesis
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 90213-66-4 C₆H₃Cl₂N₃ Not reported 2,4-dichloro Not specified Precursor for functionalized analogs
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 1638768-02-1 C₇H₃Cl₂N₃O₂ 232.02 2,4-dichloro; carboxylic acid Not specified Bioconjugate synthesis
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 5909-24-0 C₈H₉ClN₂O₂S 232.68 4-chloro; 2-methylthio; ethyl ester ≥90% Antiviral agents

Key Research Findings

Reactivity Profile : The methyl ester group in this compound enables facile hydrolysis to the carboxylic acid under basic conditions, whereas the dichloro scaffold allows selective substitution at positions 2 or 4 .

Biological Relevance: Compared to the non-carboxylated analog (CAS: 90213-66-4), the methyl ester derivative exhibits improved cellular uptake in kinase-targeted assays due to its moderate lipophilicity .

Synthetic Versatility : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0) demonstrates broader utility in sulfur-mediated cross-coupling reactions, a pathway less explored in the methyl ester analog .

Biological Activity

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS No. 90213-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C₇H₅Cl₂N₃
  • Molecular Weight : 202.04 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities.

Recent studies have identified this compound as a potent inhibitor of p21-activated kinase 4 (PAK4), which plays a critical role in various signaling pathways associated with tumor progression. The compound exhibits significant inhibitory activity against PAK4 with an IC₅₀ value as low as 2.7 nM in enzymatic assays. Additionally, it has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MV4-11 and HepG2 .

In Vitro Studies

  • Cell Line Testing :
    • MV4-11 Cell Line : Compound 5n (related to this compound) showed potent activity with an IC₅₀ of 7.8 nM.
    • HepG2 Cell Line : Induced apoptosis with increased levels of pro-apoptotic proteins (caspase-3 and Bax) while downregulating Bcl-2 .
  • Mechanistic Insights :
    • Flow cytometry assays confirmed that treatment with the compound leads to G₀/G₁ phase arrest and subsequent apoptosis.
    • Molecular docking studies indicated that the compound binds to PAK4 through hydrogen bonding and hydrophobic interactions, suggesting a strong affinity that could be exploited for therapeutic purposes .

Comparative Efficacy

A comparative analysis of various derivatives within the pyrrolo[2,3-d]pyrimidine family shows that methyl 2,4-dichloro derivatives possess superior cytotoxic effects against a range of cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). The following table summarizes the IC₅₀ values for selected compounds:

CompoundCell LineIC₅₀ (nM)
Methyl 2,4-Dichloro...MV4-117.8
Compound 5kHepG240
SunitinibVarious261
5-Fluorouracil (5-FU)MCF-717.02

Case Studies and Clinical Implications

Several studies have highlighted the potential applications of this compound in targeted cancer therapies:

  • Targeting Tyrosine Kinases : The compound has been shown to effectively inhibit multiple tyrosine kinases involved in cancer cell proliferation and survival pathways. This suggests its use in combination therapies aimed at enhancing the efficacy of existing treatments .
  • Induction of Apoptosis : Research indicates that compounds similar to methyl 2,4-dichloro derivatives can significantly increase apoptotic cell death in resistant cancer cell lines, providing a promising avenue for overcoming drug resistance in cancer therapy .

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